molecular formula C19H19N3O B2997586 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile CAS No. 2188760-33-8

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile

Cat. No.: B2997586
CAS No.: 2188760-33-8
M. Wt: 305.381
InChI Key: DDKCSIQOIKZLDV-UHFFFAOYSA-N
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Description

4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile is a complex organic compound featuring an indole ring system conjugated to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile typically involves multiple steps, starting with the formation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. Additionally, the use of catalysts and green chemistry principles can help minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole and pyridine rings make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.

Medicine: In medicine, 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The indole and pyridine rings can bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • Indole-3-carbinol: A naturally occurring compound found in cruciferous vegetables, known for its anticancer properties.

  • Pyridine-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.

  • Tert-butylindole:

Uniqueness: 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile stands out due to its unique combination of functional groups and structural features. This allows for a wide range of chemical transformations and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-(3-tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-19(2,3)16-12-22(17-7-5-4-6-15(16)17)18(23)13-8-9-21-14(10-13)11-20/h4-10,16H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKCSIQOIKZLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(C2=CC=CC=C12)C(=O)C3=CC(=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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